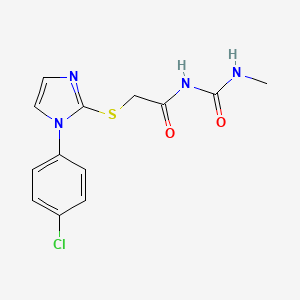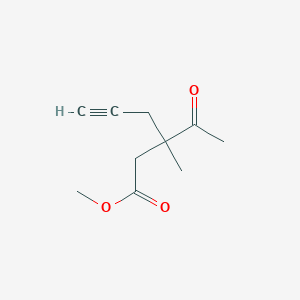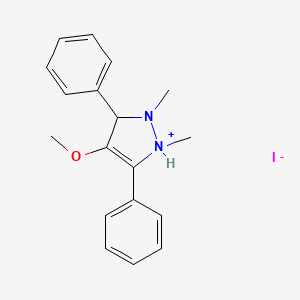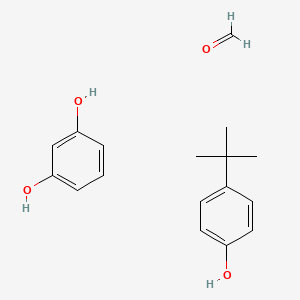![molecular formula C16H13N B14603526 3-([1,1'-Biphenyl]-4-yl)but-2-enenitrile CAS No. 60106-63-0](/img/structure/B14603526.png)
3-([1,1'-Biphenyl]-4-yl)but-2-enenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-([1,1’-Biphenyl]-4-yl)but-2-enenitrile is an organic compound with a complex structure that includes a biphenyl group and a butenenitrile moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-([1,1’-Biphenyl]-4-yl)but-2-enenitrile typically involves the reaction of a biphenyl derivative with a butenenitrile precursor. One common method is the reaction of 4-bromobiphenyl with but-2-enenitrile in the presence of a palladium catalyst. The reaction conditions often include a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation.
Industrial Production Methods
Industrial production of 3-([1,1’-Biphenyl]-4-yl)but-2-enenitrile may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
3-([1,1’-Biphenyl]-4-yl)but-2-enenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine or other reduced forms.
Substitution: The biphenyl group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are commonly employed.
Major Products Formed
Oxidation: Oxidation can yield carboxylic acids or ketones.
Reduction: Reduction can produce primary amines or other reduced derivatives.
Substitution: Substitution reactions can introduce various functional groups onto the biphenyl ring, resulting in compounds like nitrobiphenyls or halogenated biphenyls.
Aplicaciones Científicas De Investigación
3-([1,1’-Biphenyl]-4-yl)but-2-enenitrile has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound can be used in the study of biological pathways and as a probe in biochemical assays.
Industry: It is utilized in the production of advanced materials, such as polymers and liquid crystals.
Mecanismo De Acción
The mechanism of action of 3-([1,1’-Biphenyl]-4-yl)but-2-enenitrile involves its interaction with specific molecular targets. The biphenyl group can engage in π-π stacking interactions, while the nitrile group can participate in hydrogen bonding or coordination with metal ions. These interactions can influence the compound’s reactivity and its effects on biological systems.
Comparación Con Compuestos Similares
Similar Compounds
3-Phenylbut-2-enenitrile: Similar structure but lacks the biphenyl group.
4-Biphenylacetonitrile: Contains a biphenyl group but with a different nitrile positioning.
2-Butenenitrile: A simpler compound with a butenenitrile moiety but no biphenyl group.
Uniqueness
3-([1,1’-Biphenyl]-4-yl)but-2-enenitrile is unique due to the presence of both the biphenyl and butenenitrile groups, which confer distinct chemical properties and reactivity. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Propiedades
Número CAS |
60106-63-0 |
|---|---|
Fórmula molecular |
C16H13N |
Peso molecular |
219.28 g/mol |
Nombre IUPAC |
3-(4-phenylphenyl)but-2-enenitrile |
InChI |
InChI=1S/C16H13N/c1-13(11-12-17)14-7-9-16(10-8-14)15-5-3-2-4-6-15/h2-11H,1H3 |
Clave InChI |
AFAFLMDAJXRHBO-UHFFFAOYSA-N |
SMILES canónico |
CC(=CC#N)C1=CC=C(C=C1)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(Pyridin-3-yl)methyl {4-[(2-methylpropyl)sulfanyl]phenyl}carbamate](/img/structure/B14603462.png)



![N-[(4-Methylphenyl)methyl]-1,3-dithietan-2-imine](/img/structure/B14603479.png)


![Bicyclo[3.2.1]octa-3,6-diene-2,8-dione](/img/structure/B14603500.png)




![11H-[1,3,5]triazepino[1,2-a]benzimidazole](/img/structure/B14603547.png)
